molecular formula C15H17NO6S B8024996 Mal-PEG2-Tos

Mal-PEG2-Tos

Cat. No.: B8024996
M. Wt: 339.4 g/mol
InChI Key: XQOLXAOYNUGFRZ-UHFFFAOYSA-N
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Description

Mal-PEG2-Tos, also known as Maleimide-Polyethylene Glycol-Tosylate, is a small molecule linker composed of several functional groups. It consists of a polyethylene glycol chain with a maleimide group at one end and a tosylate group at the other end. This compound is commonly used in bioconjugation reactions to attach thiol-containing molecules to proteins or other biomolecules, and to introduce polyethylene glycol into various biological agents to improve their stability and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-Tos typically involves the reaction of a polyethylene glycol derivative with a maleimide group and a tosylate group. The process can be carried out in a one-pot protocol, where the initial step involves the formation of an amide linkage to the N-terminus of the polyethylene glycol oligomer . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by high-performance liquid chromatography (HPLC) to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-Tos undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include thiol-conjugated biomolecules and PEGylated proteins, which exhibit improved stability and pharmacokinetic properties .

Scientific Research Applications

Mal-PEG2-Tos has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Mal-PEG2-Tos involves the covalent attachment of the maleimide group to thiol-containing molecules, forming stable thioether bonds. This reaction is highly specific and efficient, occurring under mild conditions (pH 6.5 to 7.5). The polyethylene glycol chain imparts water solubility and reduces aggregation of the conjugated molecules, while the tosylate group facilitates nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a maleimide group and a tosylate group, which allows for versatile applications in bioconjugation and PEGylation reactions. The tosylate group provides a leaving group for nucleophilic substitution, while the maleimide group enables specific attachment to thiol-containing molecules .

Biological Activity

Mal-PEG2-Tos is a compound that integrates maleimide (Mal), polyethylene glycol (PEG), and a tosyl (Tos) group, primarily utilized in bioconjugation and drug delivery systems. This compound's design allows for selective reactions with thiol groups, making it a versatile tool in the development of therapeutics, especially in the context of targeted protein degradation through PROTAC technology.

  • Molecular Formula : C₁₈H₂₈O₇S
  • Molecular Weight : 388.476 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 495.2 ± 35.0 °C at 760 mmHg
  • Flash Point : 253.3 ± 25.9 °C

This compound operates by forming stable thiosuccinimide bonds with cysteine residues in proteins, which is facilitated by the high reactivity of the maleimide group towards thiols. This reaction is highly selective and occurs under mild conditions, making it suitable for biological applications without denaturing proteins or affecting their functionality.

In Vitro Studies

  • Thiol Selectivity : this compound has been shown to selectively react with thiol-containing proteins, enabling precise modifications necessary for creating bioconjugates.
  • Cellular Uptake and Distribution : Studies indicate that conjugates formed with this compound exhibit enhanced cellular uptake due to the hydrophilic nature of PEG, which improves solubility and bioavailability.
  • Targeted Protein Degradation : As part of PROTAC systems, this compound facilitates the targeted degradation of specific proteins by linking E3 ligase ligands to target proteins, effectively utilizing the ubiquitin-proteasome system for selective protein removal.

In Vivo Studies

Research involving animal models has demonstrated that compounds incorporating this compound can achieve significant therapeutic effects, particularly in cancer treatment where targeted degradation of oncogenic proteins is desired.

Case Studies

StudyObjectiveFindings
Snaebjornsson et al., 2018Investigate metabolic pathways influenced by PROTACsDemonstrated that this compound linked PROTACs effectively degraded target proteins in cellular models, leading to altered metabolic pathways .
Gao et al., 2013Develop a PEGylated analog of GLP-1 for diabetesShowed improved anti-diabetic effects with PEGylation using maleimide chemistry, highlighting the potential of this compound in therapeutic applications .
Wuest et al., 2020Radiolabeling peptides using maleimide chemistryUtilized this compound for effective radiolabeling of peptides, demonstrating its utility in imaging applications .

Discussion

The biological activity of this compound is characterized by its ability to facilitate selective protein modifications through thiol-reactive chemistry. Its application in PROTACs represents a significant advancement in targeted therapy, particularly in oncology. The compound's properties enable it to enhance the pharmacokinetics and efficacy of therapeutic agents.

Properties

IUPAC Name

2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S/c1-12-2-4-13(5-3-12)23(19,20)22-11-10-21-9-8-16-14(17)6-7-15(16)18/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOLXAOYNUGFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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